molecular formula C8H7N3O B1321158 1H-Indazole-3-carboxamide CAS No. 90004-04-9

1H-Indazole-3-carboxamide

Cat. No. B1321158
CAS RN: 90004-04-9
M. Wt: 161.16 g/mol
InChI Key: DITBWPUMEUDVLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxamide derivatives involves various strategies. For instance, the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives has been described, with some showing potent antispermatogenic activity . Another approach involves a convergent and efficient two-step synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization . Additionally, the synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods has been reported . An improved synthesis method for 1H-indazole-3-carboxylic acid has also been developed, which is suitable for industrial manufacture .

Molecular Structure Analysis

The molecular structure of 1H-indazole-3-carboxamide derivatives has been characterized using various analytical techniques. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been determined, revealing that it belongs to the monoclinic system . Similarly, the crystal structures of other derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide , have been elucidated.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole-3-carboxamide derivatives are diverse and include condensation, cyclization, and heterocyclization reactions. For example, the synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides involves the preparation from commercially available phenyl isocyanate precursors and 3-aminoindazole . The heterocyclization reaction is a key step in the synthesis of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides, which proceeds by N,N-bond formation to deliver the indazole scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazole-3-carboxamide derivatives have been studied, including their thermal stability, density, and enthalpy of formation. For instance, the thermal stability of nitrogen-rich energetic compounds related to indazole has been measured using differential scanning calorimetry . The antiproliferative activity of these compounds has been evaluated against various human cancer cell lines, with some compounds showing the ability to inhibit cell growth at low concentrations and affecting the cell cycle .

Scientific Research Applications

  • Monoamine Oxidase B Inhibition : Indazole- and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors show promise due to their high potency despite their small molecular size, as illustrated in computational docking studies (Tzvetkov et al., 2014).

  • Antiproliferative Activity : Several N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown potential in inhibiting cell growth, particularly against colon and melanoma cell lines (Maggio et al., 2011).

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : Novel N‐1‐substituted indazole‐3‐carboxamide derivatives have been synthesized and evaluated as inhibitors of PARP-1. These compounds have demonstrated protective action against diabetes in animal models (Patel et al., 2012).

  • Antitumor Activity and Structural Analysis : Indazole derivatives like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have shown distinct effective inhibition on the proliferation of various cancer cell lines. Detailed structural analysis using techniques like X-ray diffraction and DFT calculations have been conducted (Lu et al., 2020).

  • Kinase Inhibitors : Indazole derivatives are gaining attention as kinase inhibitors. For example, 1H-indazole-3-carboxaldehydes are key intermediates for accessing various 3-substituted indazoles, relevant in medicinal chemistry (Chevalier et al., 2018).

  • Nitric Oxide Synthases Inhibition : Indazoles like 1H-indazole-7-carbonitrile have been evaluated as inhibitors of nitric oxide synthases (NOS), showing potency for constitutive NOS over inducible NOS (Cottyn et al., 2008).

  • good GSK-3β inhibition activity. However, some derivatives faced challenges related to poor central nervous system permeability, leading to the development of novel compounds with improved properties (Buonfiglio et al., 2020).
  • PARP 1 and 2 Inhibitors in Cancer Treatment : Certain 2-phenyl-2H-indazole-7-carboxamides have been developed as inhibitors of poly(ADP-ribose)polymerase (PARP) 1 and 2. These inhibitors show significant antiproliferative activities against cancer cells deficient in BRCA-1 and BRCA-2, with high selectivity over BRCA proficient cells (Jones et al., 2009).

  • 5HT3 Receptor Antagonists : 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, a potent 5HT3-receptor antagonist, has been synthesized in high specific activity tritium-labeled form for biochemical studies related to 5HT3 receptor-mediated physiology and pharmacology (Robertson et al., 1990).

  • Antimicrobial Agents : Novel triazole carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens. Some derivatives showed potent antibacterial effects against S. aureus and antifungal activity against pathogenic yeasts (Pokhodylo et al., 2021).

properties

IUPAC Name

1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITBWPUMEUDVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610124
Record name 1H-Indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-3-carboxamide

CAS RN

90004-04-9
Record name 1H-Indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
992
Citations
S Puri, K Juvale - Journal of Molecular Structure, 2022 - Elsevier
… 1H-indazole-3-carboxamide derivatives. The N-phenyl-1H-indazole-3-carboxamide … with different yields and ratios starting with 1H-indazole-3-carboxamide. The implementation of the …
Number of citations: 3 www.sciencedirect.com
M Zhang, X Fang, C Wang, Y Hua, C Huang… - European Journal of …, 2020 - Elsevier
… Herein, we identified the 1H-indazole-3-carboxamide derivatives as potential PAK1 … targeting PAK1 and suggested that 1H-indazole-3-carboxamide derivatives may serve as lead …
Number of citations: 5 www.sciencedirect.com
T Doi, A Asada, A Takeda, T Tagami, M Katagi… - … of Chromatography A, 2016 - Elsevier
Synthetic cannabinoids, recently used as alternatives to Cannabis sativa, are among the most frequently abused drugs. Identified in 2014, the synthetic cannabinoids N-(1-amino-3-…
Number of citations: 19 www.sciencedirect.com
JH Lee, A Jung, HN Park, C Lee, S Mandava… - Forensic science …, 2018 - Elsevier
Illicit psychoactive substances have threatened public health worldwide. An active metabolite of ADB-CHMINACA and MDMB-CHMINACA was identified for the first time in a powder-…
Number of citations: 8 www.sciencedirect.com
AA Kaczor, KM Targowska-Duda, P Stępnicki… - Neurochemistry …, 2021 - Elsevier
Schizophrenia is a mental illness of not adequately understood causes that is not satisfactorily enough treated by current antipsychotics. In search for novel potential antipsychotics we …
Number of citations: 8 www.sciencedirect.com
N Uchiyama, S Matsuda, D Wakana… - Forensic …, 2013 - Springer
… of mass spectral and NMR data as shown above, the structure of compound 1 was finally determined as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide …
Number of citations: 128 link.springer.com
MR Patel, KG Pandya, CA Lau‐Cam… - Chemical Biology & …, 2012 - Wiley Online Library
… 1H-indazole-3-carboxamide 2, by introducing a three carbon linker between 1H-indazole-3-carboxamide … (3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, IC 50 = 36 μm] and 5 [1…
Number of citations: 8 onlinelibrary.wiley.com
C Noble, A Cannaert, K Linnet… - Drug Testing and …, 2019 - Wiley Online Library
… EC50 curves of (4-fluorobenzyl)methyl-1H-indazole-3-carboxamide synthetic cannabinoid … 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) (9) was first found in a herbal mixture …
R Ombrato, N Cazzolla, F Mancini… - Journal of Chemical …, 2015 - ACS Publications
… The present study led to the identification of the 1H-indazole-3-carboxamide moiety as a new scaffold for GSK-3β inhibition. By means of a crystallization study, the interactions with the …
Number of citations: 25 pubs.acs.org
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
… On the basis of its ease of chemical manipulation, we first decided to study the chemical space around hit compound 11b (N-[(1-butyl-4-piperidinyl)methyl]-1H-indazole-3-carboxamide), …
Number of citations: 30 pubs.acs.org

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